2-Chloro-N,N-diethylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of 2-chloro-N,N-diethylbenzamide derivatives involves a range of chemical reactions, including condensation, acylation, and aminolysis. For instance, the synthesis of related compounds often starts with the reaction of chloro-substituted benzoyl chloride with amines, followed by further modifications to introduce the diethylamino group. These synthesis pathways highlight the versatility and adaptability of the compound's chemical structure for various applications (Luo & Huang, 2004).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied using X-ray diffraction, Hartree-Fock, and density functional theory (DFT) methods. These studies reveal detailed geometric parameters, bond lengths, angles, and confirm the compound's crystal structure. For example, research on closely related molecules has demonstrated various conformational behaviors, including intramolecular hydrogen bonding and the effects of substituents on molecular rigidity and flexibility (Arslan et al., 2007).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, illustrating its reactivity and potential for further chemical modifications. Intramolecular cyclisation and reactions with different substituents have been explored to understand its chemical behavior and to develop new compounds with enhanced properties. Studies on related benzamides have shown significant insights into their reactivity patterns and the formation of complex structures through intramolecular interactions (Grimshaw & Mannus, 1977).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, have been a focus of several studies. Polymorphism and variable temperature studies reveal how different crystalline forms exhibit distinct physical properties, which are crucial for its application in various domains. Research on derivatives has highlighted the importance of polymorphism in determining the compound's physicochemical characteristics (Moraes et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical agents and conditions, have been explored to understand its potential applications. The studies encompass a range of chemical interactions, from hydrogen bonding and polarizability to electron donation and withdrawal effects, providing a comprehensive understanding of its behavior in chemical reactions. For instance, the molar refractivity and polarizability of related compounds have been studied to understand the influence of chemical structure on their physical and chemical properties (Sawale et al., 2016).
Scientific Research Applications
Intramolecular vs. Intermolecular Hydrogen Bonding in Benzamides : A study on 2-hydroxy-N,N-diethylbenzamide, a compound related to 2-Chloro-N,N-diethylbenzamide, focused on the hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group. It used UV–Vis, NMR, IR, and Vapour Pressure Osmometric (VPO) methods to study the compound's interaction with the environment in various solvents (Majewska, Pająk, Rospenk, & Filarowski, 2009).
Pharmaceutical Applications : A compound similar to this compound, namely 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, was studied for its antiemetic and parasympathomimetic activities. Density and refractive index measurements of the drug in aqueous solutions were analyzed (Sawale, Kalyankar, George, & Deosarkar, 2016).
Insect Repellent Properties : Another study synthesized a series of aromatic amides, including compounds related to this compound, to test their repellent activity against Aedes aegypti mosquitoes. This research provides insights into the potential use of such compounds in personal protection management against mosquito vectors (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Synthesis and Application in Organic Chemistry : The preparation of (E)-N,N-Diethyl-2-styrylbenzamide, a compound structurally related to this compound, was studied. This involved Rhodium-catalyzed C-H activation, an important method in organic synthesis (Patureau, Besset, & Glorius, 2014).
Antifungal Activity : A study on 2-Chloro-N-phenylbenzamide, a compound related to this compound, evaluated its antifungal activity. The compound showed significant inhibitory effects on certain fungal species, suggesting potential use in developing new fungicides (Wen-liang, 2011).
Polymorphism Studies in Benzamides : Research on the polymorphism of benzamide derivatives, including 2-benzoyl-N,N-diethylbenzamide, provides insights into their crystal structures and thermal behaviors, which are essential for understanding their pharmaceutical properties (de Moraes et al., 2021).
properties
IUPAC Name |
2-chloro-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJHBUKIOBJCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145863 | |
Record name | 2-Chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10345-79-6 | |
Record name | 2-Chloro-N,N-diethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10345-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N,N-diethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010345796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10345-79-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40145863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-diethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-N,N-DIETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T63XHT64O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Chloro-N,N-diethylbenzamide in organic synthesis, particularly in the context of the provided research?
A1: this compound serves as a crucial starting material for the synthesis of xanthones and thioxanthones, as demonstrated in the research by []. The compound's structure, featuring a chlorine atom at the ortho position of the benzamide moiety, enables its participation in nucleophilic aromatic substitution reactions. This reactivity is key to introducing structural diversity into the target heterocycles. The research highlights the compound's utility in preparing these biologically relevant scaffolds.
Q2: Can you elaborate on the synthetic route employed in the study utilizing this compound for xanthone and thioxanthone synthesis?
A2: The synthesis outlined in [] utilizes η6-2-Chloro-N,N-diethylbenzamide-η5-Cyclopentadienyl Iron Hexafluorophosphate as a key intermediate. This iron complex is prepared from this compound and subsequently undergoes nucleophilic aromatic substitution reactions with either phenoxides or thiophenoxides. This step is crucial for introducing the oxygen or sulfur atom required for the xanthone or thioxanthone core, respectively. Following decomplexation of the iron moiety, a directed remote metalation facilitates the ring closure, furnishing the desired heterocyclic products.
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